molecular formula C9H14N4O2S B11795857 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine

4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B11795857
M. Wt: 242.30 g/mol
InChI Key: SYMORFCLHDBUDJ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 4-position and a piperazinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the pyrimidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where piperazine reacts with the sulfonated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)piperazin-1-yl derivatives: These compounds share the piperazinyl group and may have similar biological activities.

    Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is unique due to the specific combination of the methylsulfonyl and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

4-methylsulfonyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H14N4O2S/c1-16(14,15)9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

SYMORFCLHDBUDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC(=C1)N2CCNCC2

Origin of Product

United States

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